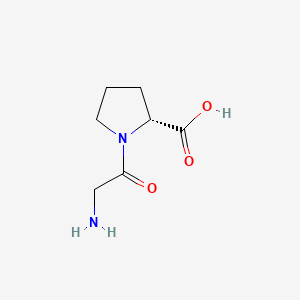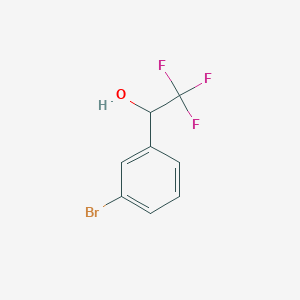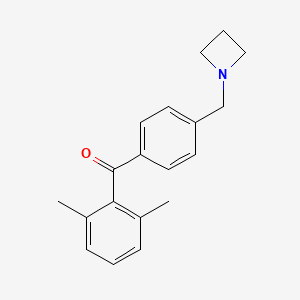
Ácido 3-bromo-6-nitro-1H-indazol-4-carboxílico
Descripción general
Descripción
3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Aplicaciones Científicas De Investigación
3-Bromo-6-nitro-1H-indazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of indazole-containing compounds, such as 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid, are often kinases . These enzymes play a crucial role in cellular processes, including cell division, metabolism, and signal transduction . In particular, indazoles can inhibit the activity of phosphoinositide 3-kinase δ (PI3Kδ), which is involved in the regulation of immune cell function .
Mode of Action
Indazole compounds typically interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in cellular processes regulated by these enzymes.
Biochemical Pathways
The inhibition of kinases like PI3Kδ by indazole compounds can affect various biochemical pathways. For instance, PI3Kδ is involved in the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival . By inhibiting PI3Kδ, indazole compounds can potentially disrupt these processes, leading to downstream effects such as the suppression of immune cell activation .
Pharmacokinetics
The compound’s molecular weight of 28604 g/mol suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid’s action would likely depend on the specific context of its use. Given its potential inhibitory effects on kinases, it could lead to changes in cell growth, proliferation, and survival . .
Análisis Bioquímico
Biochemical Properties
3-Bromo-6-nitro-1H-indazole-4-carboxylic acid plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in the cellular redox state. Additionally, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid can bind to specific proteins, altering their conformation and function. For example, it may interact with heat shock proteins, which are involved in protein folding and stress responses .
Cellular Effects
The effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of key kinases in this pathway, the compound can induce changes in gene expression that affect cell survival and function .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. These molecular interactions contribute to the overall effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced cellular stress responses or improved metabolic function. At higher doses, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .
Metabolic Pathways
3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. By modulating these metabolic pathways, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid can alter cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation .
Subcellular Localization
The subcellular localization of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-nitroindazole followed by carboxylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and carboxylation reagents like carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical applications.
Types of Reactions:
Oxidation: The nitro group in 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid can undergo reduction reactions to form amino derivatives.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products:
Reduction of the nitro group: 3-Amino-6-bromo-1H-indazole-4-carboxylic acid.
Substitution of the bromine atom: Various substituted indazole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 6-Bromo-1H-indazole-4-carboxylic acid
- 3-Nitro-1H-indazole-4-carboxylic acid
- 3-Bromo-1H-indazole-4-carboxylic acid
Comparison: 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications due to these functional groups.
Propiedades
IUPAC Name |
3-bromo-6-nitro-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICVTHNEBURAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646314 | |
| Record name | 3-Bromo-6-nitro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-63-1 | |
| Record name | 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-nitro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


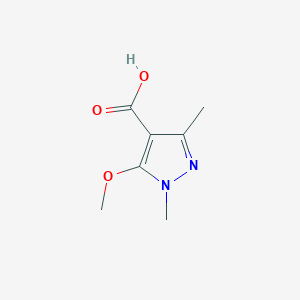

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)
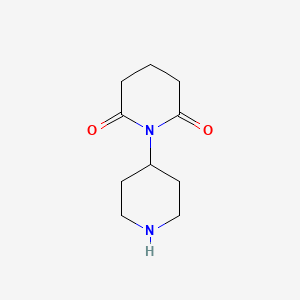
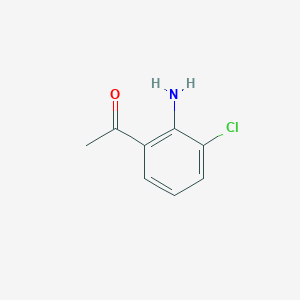
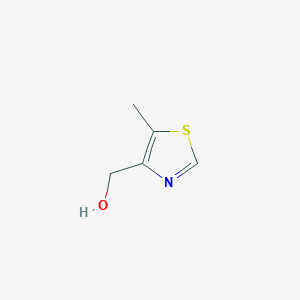
![(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1292389.png)
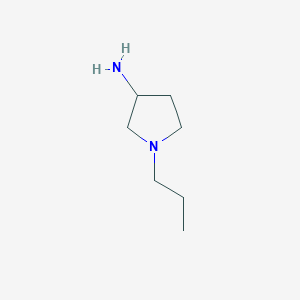
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)
